molecular formula C10H13ClO B3045226 4-chloro-2-isopropyl-1-methoxybenzene CAS No. 103323-72-4

4-chloro-2-isopropyl-1-methoxybenzene

Cat. No.: B3045226
CAS No.: 103323-72-4
M. Wt: 184.66 g/mol
InChI Key: VRUJZPUSUHHAJC-UHFFFAOYSA-N
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Description

4-chloro-2-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring. Subsequently, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

    Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.

    Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) are used for halogenation reactions.

Major Products Formed

    Nitration: 4-chloro-2-isopropyl-1-methoxy-3-nitrobenzene

    Sulfonation: 4-chloro-2-isopropyl-1-methoxy-3-sulfonic acid

    Halogenation: 4-chloro-2-isopropyl-1-methoxy-3-bromobenzene

Scientific Research Applications

4-chloro-2-isopropyl-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-isopropyl-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product . The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-isopropyl-2-methoxybenzene
  • 4-chloro-2-methyl-1-methoxybenzene
  • 4-chloro-2-isopropyl-1-ethoxybenzene

Uniqueness

4-chloro-2-isopropyl-1-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of a chlorine atom, an isopropyl group, and a methoxy group on the benzene ring results in a compound with unique steric and electronic effects, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-1-methoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJZPUSUHHAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628760
Record name 4-Chloro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-72-4
Record name 4-Chloro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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